![molecular formula C22H23N3O3S2 B2637541 N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351591-30-4](/img/structure/B2637541.png)
N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a furan ring, a pyridine ring, and a tetrahydrothiazolo ring, which are common structures in many biologically active compounds. The presence of an acetyl group and an isopropylthio group attached to a phenyl ring suggests potential reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests a fairly rigid structure, which could have implications for its interactions with other molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetyl group could potentially undergo nucleophilic substitution reactions, while the isopropylthio group might participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Chemical Synthesis and Structural Study
The compound is involved in the synthesis of complex heterocyclic structures. For instance, it's utilized in the preparation of various compounds like isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess significant biological activities. These compounds are synthesized using both traditional chemical methods and modern microwave techniques, offering higher yields and shorter reaction times (Youssef et al., 2012).
Antimicrobial and Antiproliferative Properties
This compound and its derivatives exhibit antimicrobial activities. For example, a series of heterocyclic compounds based on this structure have shown notable antibacterial and antifungal properties. These findings are supported by various spectral studies (Patel et al., 2015). Furthermore, some derivatives have been synthesized and evaluated for their antiproliferative activity against a range of cell lines, showing promising results in certain cases (Hung et al., 2014).
Neuroinflammatory and PET Imaging Applications
The compound has been identified as a potential tool in PET imaging by targeting macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is crucial in understanding neuroinflammation's role in various neuropsychiatric disorders, including Alzheimer’s and Parkinson’s diseases. The compound shows high and specific brain uptake in various models, indicating its potential for human PET imaging of CSF1R and the microglial component of neuroinflammation (Horti et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14(2)29-16-7-5-15(6-8-16)12-20(26)25-10-9-17-19(13-25)30-22(23-17)24-21(27)18-4-3-11-28-18/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRMRHMBPWNJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

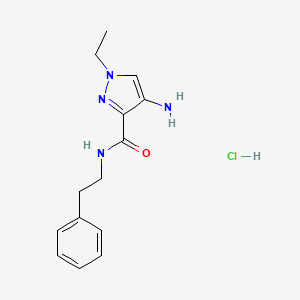
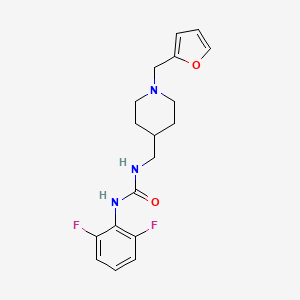
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)
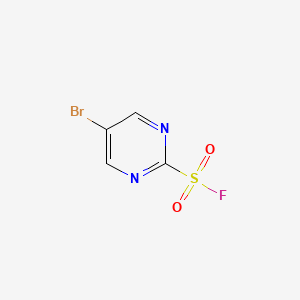

![6-Cyano-2-mercaptobenzo[d]oxazole](/img/structure/B2637467.png)
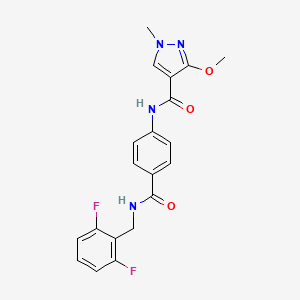
![5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid](/img/structure/B2637470.png)
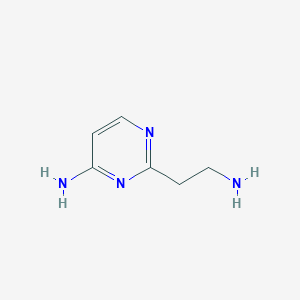
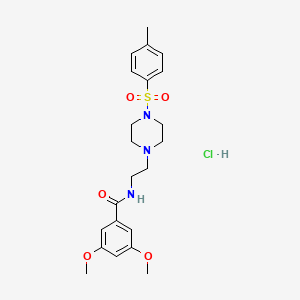
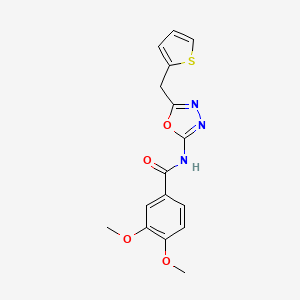
amine hydrochloride](/img/structure/B2637478.png)
![methyl (4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)carbamate](/img/structure/B2637479.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2637480.png)